

An In-depth Technical Guide to Pretomanid-d4: Chemical Structure and Properties

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Compound of Interest

Compound Name: Pretomanid-d4

Cat. No.: B15143092

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Introduction

Pretomanid-d4 is the deuterium-labeled analogue of Pretomanid, a nitroimidazooxazine antimycobacterial agent.[1][2] Pretomanid, in combination with bedaquiline and linezolid, is approved for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB).[3] The introduction of deuterium atoms into the Pretomanid structure makes **Pretomanid-d4** an invaluable tool in pharmaceutical research and development, primarily as an internal standard for quantitative bioanalysis by mass spectrometry.[2] This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Pretomanid-d4**.

Chemical Structure and Properties

Pretomanid-d4 shares the same core structure as Pretomanid, with the key difference being the substitution of four hydrogen atoms with deuterium atoms at specific, stable positions within the molecule.[4] This isotopic labeling minimally alters the chemical properties while providing a distinct mass signature, crucial for its use in mass spectrometry-based assays.[5]

Table 1: Physicochemical Properties of **Pretomanid-d4** and Pretomanid

Property	Pretomanid-d4	Pretomanid
Chemical Name	(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy-d2]-5H-imidazo[2,1-b][1][6]oxazine-5,5-d2	(6S)-2-Nitro-6-[[4-(trifluoromethoxy)benzyl]oxy]-6,7-dihydro-5H-imidazo[2,1-b][1][6]oxazine
Synonyms	(S)-PA 824-d4, PA-824-d4	PA-824
CAS Number	1346617-34-2[4]	187235-37-6[3]
Molecular Formula	C ₁₄ H ₈ D ₄ F ₃ N ₃ O ₅ [4]	C ₁₄ H ₁₂ F ₃ N ₃ O ₅ [3]
Molecular Weight	363.28 g/mol [4]	359.26 g/mol [3]
Appearance	Off-white to yellow solid[6]	White to off-white to yellow crystalline powder
Solubility	Soluble in DMSO[6]	Practically insoluble in water and buffers (pH 1.0-9.0)[7]
Melting Point	Not explicitly reported	150 °C[6]
Boiling Point	Not explicitly reported	462.3±55.0 °C[6]
LogP	Not explicitly reported	2.75[8]

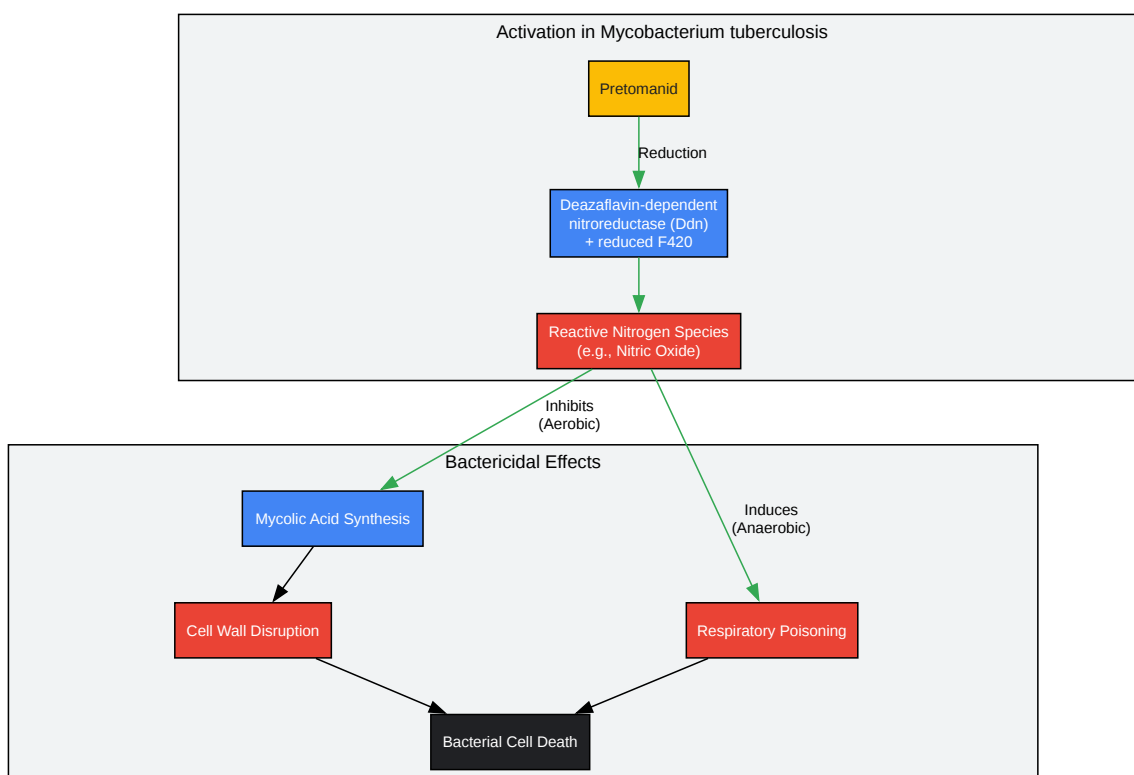
Mechanism of Action

As a deuterated analog, **Pretomanid-d4** is expected to follow the same mechanism of action as Pretomanid. Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis.[9] The activation is a reductive process mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.[9] This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO).[10]

The activated drug has a dual mechanism of action:

- **Inhibition of Mycolic Acid Synthesis:** Under aerobic conditions, a metabolite of Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.[8][10]

- Respiratory Poisoning: Under anaerobic conditions, the release of nitric oxide acts as a respiratory poison, enabling the killing of non-replicating, persistent mycobacteria.[8][10]



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Mechanism of action of Pretomanid.

Pharmacokinetic Properties of Pretomanid

While specific pharmacokinetic data for **Pretomanid-d4** are not available, the data for the parent compound, Pretomanid, are well-characterized and provide a crucial reference. Deuteration can potentially alter the pharmacokinetic profile of a drug, a phenomenon known as the "deuterium kinetic isotope effect," which may lead to slower metabolism and increased exposure.[11] However, without direct experimental data for **Pretomanid-d4**, the following table summarizes the known pharmacokinetic parameters for Pretomanid.

Table 2: Pharmacokinetic Parameters of Pretomanid in Humans

Parameter	Value	Condition
Tmax (Time to Peak Concentration)	4 - 5 hours[8]	Fed or fasted state
Cmax (Peak Plasma Concentration)	1.7 µg/mL (steady state, 200 mg single dose)[8]	-
AUC (Area Under the Curve)	28.1 µg·hr/mL[8]	Fasted state
51.6 µg·hr/mL[8]	Fed state	
Volume of Distribution (Vd)	180 ± 51.3 L[8]	Fasted state
97.0 ± 17.2 L[8]	Fed state	
Plasma Protein Binding	~86.4%[8]	-
Metabolism	Multiple reductive and oxidative pathways; CYP3A4 contributes to ~20% of metabolism.[8]	-
Elimination	Primarily renal (53%) and fecal (38%) as metabolites.[8]	-

Experimental Protocols

Use of Pretomanid-d4 as an Internal Standard in LC-MS/MS Bioanalysis

Pretomanid-d4 is ideally suited for use as an internal standard in the quantitative analysis of Pretomanid in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from a validated method for Pretomanid analysis.[10]

1. Preparation of Stock and Working Solutions:

- Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanid in methanol.

- **Pretomanid-d4** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Pretomanid-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of **Pretomanid-d4** at a fixed concentration (e.g., 500 ng/mL) in the extraction solvent (e.g., ethyl acetate).

2. Sample Preparation (Liquid-Liquid Extraction):

- To 40 µL of plasma sample (calibrant, QC, or unknown), add 40 µL of water.
- Add 300 µL of the **Pretomanid-d4** internal standard working solution in ethyl acetate.
- Vortex the mixture for approximately 1 minute.
- Centrifuge at approximately 16,000 x g for 5 minutes.
- Freeze the aqueous (lower) layer at approximately -30°C.
- Decant the supernatant (organic layer) into a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

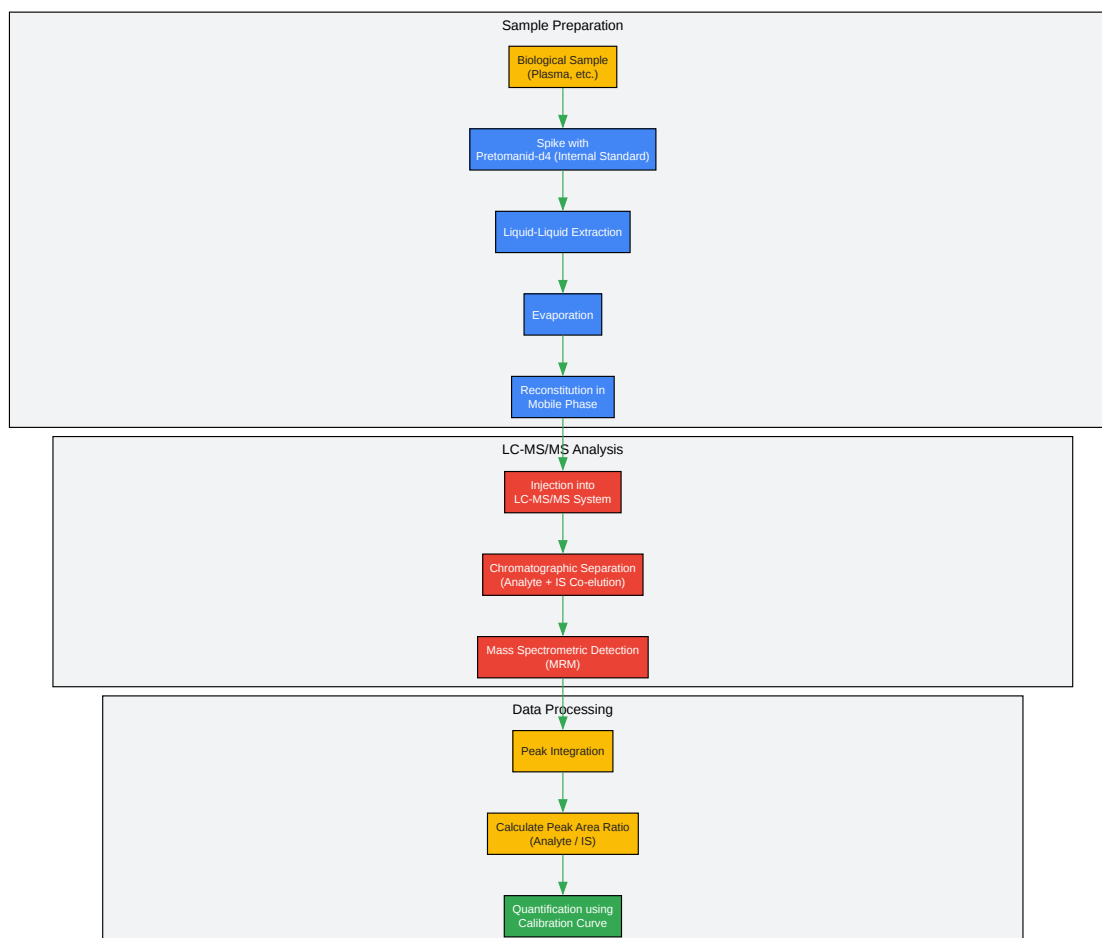
- Chromatographic Separation:
 - Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm).
 - Mobile Phase: An isocratic or gradient elution with a mixture of aqueous and organic phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
 - Flow Rate: 400 µL/min.

- Injection Volume: 10 μ L.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Pretomanid: m/z 360.2 \rightarrow 175.0[10]
 - **Pretomanid-d4**: m/z 364.3 \rightarrow product ion (to be determined experimentally, likely similar fragmentation to Pretomanid)
 - Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Pretomanid to **Pretomanid-d4** against the nominal concentration of the calibration standards.
- Determine the concentration of Pretomanid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations



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LC-MS/MS bioanalysis workflow using **Pretomanid-d4**.

Conclusion

Pretomanid-d4 is a critical analytical reagent for the development and clinical monitoring of Pretomanid. Its near-identical physicochemical properties to the parent drug, combined with its distinct mass, make it the ideal internal standard for correcting variability in complex bioanalytical workflows.[5] This guide has provided a detailed overview of the chemical structure, properties, and a representative experimental protocol for the use of **Pretomanid-d4**, which will be of significant value to researchers and scientists in the field of tuberculosis drug development and analysis.

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